4-bromo-4'-methylstilbene
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Overview
Description
4-Bromo-4’-methylstilbene is an organic compound belonging to the stilbene family, characterized by the presence of a bromine atom and a methyl group on the stilbene backbone. Stilbenes are known for their diverse applications in material science and pharmaceuticals due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-4’-methylstilbene can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This method involves the reaction of 4-bromo-4’-iodostilbene with a suitable boronic acid derivative under palladium catalysis . The reaction typically occurs under mild conditions, making it a preferred method for synthesizing this compound.
Industrial Production Methods: Industrial production of 4-bromo-4’-methylstilbene often employs large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of environmentally benign organoboron reagents and palladium catalysts ensures high yields and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-4’-methylstilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding stilbene oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 4-methylstilbene.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often used.
Major Products:
Oxidation: Stilbene oxides.
Reduction: 4-Methylstilbene.
Substitution: Various substituted stilbenes depending on the nucleophile used.
Scientific Research Applications
4-Bromo-4’-methylstilbene has significant applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-bromo-4’-methylstilbene involves its interaction with specific molecular targets, leading to various biological effects. For instance, its anticancer properties are attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound interacts with cellular pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
4-Bromo-2,5-dimethoxyamphetamine: Known for its psychoactive properties.
4-Bromo-2,5-dimethoxyphenethylamine: Used in pharmacological research.
Comparison: 4-Bromo-4’-methylstilbene is unique due to its structural properties and diverse applications in various fields. Unlike 4-bromo-2,5-dimethoxyamphetamine and 4-bromo-2,5-dimethoxyphenethylamine, which are primarily studied for their psychoactive effects, 4-bromo-4’-methylstilbene is extensively researched for its potential in material science and therapeutic applications .
Properties
IUPAC Name |
1-bromo-4-[2-(4-methylphenyl)ethenyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Br/c1-12-2-4-13(5-3-12)6-7-14-8-10-15(16)11-9-14/h2-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMYIJULQXZVJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90706322 |
Source
|
Record name | 1-Bromo-4-[2-(4-methylphenyl)ethenyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90706322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62856-31-9 |
Source
|
Record name | 1-Bromo-4-[2-(4-methylphenyl)ethenyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90706322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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